3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles under solvent-free conditions . This method is advantageous as it shortens the overall reaction time, decreases the number of steps, and improves the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis while minimizing environmental impact and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6-hydroxy-4-methylpyridin-2(1H)-one
- 3-Cyano-N-pyridinyl acetamide derivatives
Uniqueness
3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its fused pyridine and furan rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H6N2O4 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
3-cyano-6-(furan-2-yl)-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-7-6(11(15)16)4-8(13-10(7)14)9-2-1-3-17-9/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
RVDADZITZKSESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.